molecular formula C16H11N3OS B11839641 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone CAS No. 81762-52-9

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11839641
CAS No.: 81762-52-9
M. Wt: 293.3 g/mol
InChI Key: AHWGBQAWNSSZLP-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that features a benzothiazole moiety fused with a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazole ring . The quinazolinone moiety is then introduced through further cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Green chemistry principles are also applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is unique due to the combination of the benzothiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .

Properties

CAS No.

81762-52-9

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H11N3OS/c1-10-17-12-7-3-2-6-11(12)15(20)19(10)16-18-13-8-4-5-9-14(13)21-16/h2-9H,1H3

InChI Key

AHWGBQAWNSSZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3

Origin of Product

United States

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